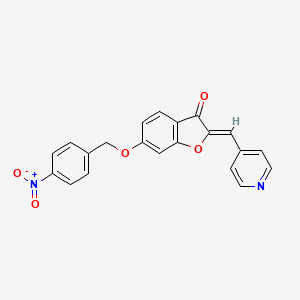

(Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

Description

(Z)-6-((4-Nitrobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a synthetic aurone derivative designed to target tubulin dynamics, specifically the colchicine-binding site. Aurones, characterized by a benzofuran-3(2H)-one scaffold with a benzylidene substituent at the C-2 position, exhibit potent antiproliferative activity against cancer cells by disrupting microtubule assembly .

Properties

IUPAC Name |

(2Z)-6-[(4-nitrophenyl)methoxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O5/c24-21-18-6-5-17(27-13-15-1-3-16(4-2-15)23(25)26)12-19(18)28-20(21)11-14-7-9-22-10-8-14/h1-12H,13H2/b20-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGJDYSAPSVMSQ-JAIQZWGSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common approach is the condensation reaction between 6-hydroxybenzofuran-3(2H)-one and 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. This step forms the (4-nitrobenzyl)oxy derivative. Subsequently, the compound undergoes a Knoevenagel condensation with pyridine-4-carbaldehyde in the presence of a base like piperidine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Electrophiles like bromine (Br2) or chloromethyl methyl ether (MOM-Cl) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of amino derivatives.

Reduction: Introduction of hydroxyl or carbonyl groups.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Antimicrobial Activity

Benzofuran derivatives, including (Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one, have demonstrated significant antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against a range of pathogens.

Case Studies and Findings:

- A study evaluated the antimicrobial efficacy of benzofuran derivatives against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) as low as 0.0039 mg/mL, indicating strong antibacterial activity.

- Another investigation highlighted the effectiveness of related benzofuran compounds against Mycobacterium tuberculosis, suggesting that structural modifications can enhance antimicrobial potency .

| Compound | MIC (mg/mL) | Activity |

|---|---|---|

| (Z)-6-((4-nitrobenzyl)oxy)... | 0.0039 - 0.025 | Strong against S. aureus and E. coli |

| Benzofuran derivative I | 0.19 | Effective against M. tuberculosis |

Anticancer Potential

The benzofuran scaffold is increasingly recognized for its anticancer properties. Compounds in this class can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Mechanisms of Action:

- NF-κB Inhibition : The compound may suppress tumor growth by inhibiting NF-κB signaling pathways.

- Apoptosis Induction : It has been shown to promote cell death in various cancer cell lines, including leukemia and cervical carcinoma cells .

Research Insights:

A study showed that certain benzofuran derivatives exhibited cytotoxicity against K562 (leukemia) and HeLa (cervical carcinoma) cell lines, with selectivity favoring cancer cells over normal cells . The structure-activity relationship analysis indicated that specific substitutions on the benzofuran ring significantly enhance cytotoxicity.

| Mechanism | Effect |

|---|---|

| NF-κB Inhibition | Suppression of tumor growth |

| Apoptosis Induction | Cell death in cancerous cells |

Anti-inflammatory Effects

Benzofuran derivatives are also noted for their anti-inflammatory properties. These compounds can modulate inflammatory responses by targeting pro-inflammatory cytokines.

Case Study:

In vitro studies demonstrated that related benzofuran derivatives could reduce levels of tumor necrosis factor (TNF) and interleukin-1 (IL-1), critical mediators in inflammatory processes. One derivative achieved a reduction of TNF levels by 93.8% and IL-1 by 98%.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the benzofuran core or substituents can significantly influence its pharmacological properties.

Key Insights:

Research has shown that:

Mechanism of Action

The mechanism of action of (Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrobenzyl group can undergo reduction to form reactive intermediates, which can further interact with cellular targets. The pyridinylmethylene group may facilitate binding to specific molecular sites, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Antiproliferative Profiles

Key Observations:

C-6 Alkoxy Modifications: The nitrobenzyloxy group in the target compound is expected to confer stronger electron-withdrawing effects compared to the 2,6-dichlorobenzyloxy group in 5b or methoxy groups in 4 and 6w. This may enhance tubulin-binding affinity due to increased polarization . 5b demonstrates nanomolar potency (IC50 = 66 nM) against PC-3 prostate cancer cells, suggesting that halogenated benzyloxy groups are favorable for activity .

C-2 Benzylidene Variations: Pyridin-4-ylmethylene (common in the target compound and 5b) promotes planar molecular geometry, facilitating interactions with the colchicine-binding pocket . 5a substitutes pyridine with an indole group, achieving higher selectivity (28-fold) for cancer cells over normal HEL299 cells, likely due to improved hydrophobic interactions .

Mechanistic Insights and SAR Trends

- Tubulin Polymerization Inhibition : Aurones like 5a and 5b disrupt microtubule dynamics by binding to the colchicine site, validated via molecular docking and tubulin polymerization assays . The nitro group in the target compound may further stabilize this interaction through dipole interactions with tubulin residues.

- Synthetic Accessibility : The synthesis of 5b involves alkylation of 6-hydroxybenzofuran-3(2H)-one with 2,6-dichlorobenzyl chloride . Substituting 4-nitrobenzyl chloride would follow a similar pathway, though nitro groups may require milder conditions to avoid reduction .

Biological Activity

(Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure

The compound's structure can be represented as follows:

This structure comprises a benzofuran core with additional functional groups that may influence its biological activity.

Synthesis

The synthesis of this compound involves several steps, typically starting from benzofuran derivatives and incorporating the nitrobenzyl and pyridine moieties through various chemical reactions such as nucleophilic substitutions and condensation reactions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential role in treating bacterial infections .

Anticancer Activity

Research has highlighted the anticancer potential of benzofuran derivatives. A study reported that compounds with similar structures demonstrated cytotoxic effects on cancer cell lines, indicating their ability to induce apoptosis and inhibit tumor growth . The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival.

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on key enzymes involved in disease processes. Notably, it has shown potential as an inhibitor of monoamine oxidase (MAO), which is relevant in the treatment of neurodegenerative diseases such as Parkinson's disease . The selectivity towards MAO-A or MAO-B isoforms can influence therapeutic outcomes.

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various benzofuran derivatives against pathogenic bacteria. The results demonstrated that specific structural modifications enhanced activity against MRSA, with minimum inhibitory concentrations (MICs) reported as low as 0.5 µg/mL for certain derivatives .

- Cytotoxicity in Cancer Cells : In vitro studies on breast cancer cell lines showed that compounds similar to this compound induced apoptosis at concentrations ranging from 1 to 10 µM. Flow cytometry analysis confirmed increased annexin V staining, indicating early apoptotic changes .

- MAO Inhibition : A comparative study assessed the inhibition of MAO-A and MAO-B by various compounds. The results indicated that certain derivatives exhibited IC50 values below 50 nM for MAO-A, suggesting high potency and potential therapeutic applications in mood disorders .

Data Table

Q & A

Q. What are the recommended synthetic routes for (Z)-6-((4-nitrobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one, and how can reaction conditions be optimized?

The synthesis of benzofuran derivatives typically involves condensation reactions between aldehydes and activated carbonyl precursors. For example, evidence from similar benzofuran-3(2H)-one syntheses (e.g., (Z)-2-(4-nitrobenzylidene)-1-benzofuran-3(2H)-one) suggests that Knoevenagel condensation under basic conditions (e.g., ethanol with catalytic piperidine) can achieve high yields . Optimization should focus on:

- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require rigorous temperature control to avoid side reactions.

- Catalyst selection : Sodium ethoxide or DBU can improve regioselectivity for the Z-isomer .

- Temperature : Reactions at 60–80°C for 12–24 hours are typical for similar systems .

Q. How can the stereochemical configuration (Z/E) of the pyridinylmethylene group be confirmed?

X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For instance, the crystal structure of (Z)-2-(4-nitrobenzylidene)-1-benzofuran-3(2H)-one was resolved via single-crystal X-ray diffraction, confirming the Z-configuration through dihedral angle analysis . Alternative methods include:

- NMR spectroscopy : NOESY correlations between the pyridinyl proton and benzofuran protons can indicate spatial proximity consistent with the Z-isomer.

- UV-Vis spectroscopy : Z-isomers often exhibit bathochromic shifts due to extended conjugation compared to E-isomers.

Q. What analytical techniques are suitable for purity assessment and characterization?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm for baseline separation of impurities .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy.

- Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.4%).

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in biological systems?

Density functional theory (DFT) calculations can model:

- Electrophilic/nucleophilic sites : Fukui indices identify regions prone to nucleophilic attack (e.g., the nitro group or benzofuran carbonyl).

- Binding affinity : Molecular docking simulations with target proteins (e.g., kinases or oxidoreductases) can prioritize in vitro testing .

Example workflow: Optimize geometry at the B3LYP/6-31G* level, then calculate electrostatic potential maps using Gaussian 16 .

Q. What experimental strategies resolve contradictions in biological activity data (e.g., inconsistent IC50 values)?

- Dose-response standardization : Ensure consistent cell viability assays (e.g., MTT vs. resazurin) and incubation times.

- Solubility controls : Use DMSO concentrations ≤0.1% to avoid solvent toxicity artifacts.

- Batch variability analysis : Compare multiple synthetic batches via HPLC to rule out impurity-driven effects .

Q. How can photodegradation pathways of this compound be studied under UV exposure?

- Photostability chambers : Irradiate samples with UV-A/B lamps (320–400 nm) and monitor degradation via LC-MS.

- Radical trapping : Add tert-butanol or NaN3 to identify involvement of hydroxyl radicals or singlet oxygen .

- Quantum yield calculation : Measure degradation rates under controlled light intensity to quantify photoreactivity.

Q. What in vitro models are appropriate for evaluating metabolic stability?

- Liver microsomes : Incubate with rat/human microsomes and NADPH, then quantify parent compound depletion via LC-MS.

- CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks.

- Metabolite identification : Use high-resolution tandem MS to detect hydroxylation or nitro-reduction products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.